4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Overview
Description
4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that features a combination of ester and imide functional groups. This compound is notable for its unique structure, which includes a methoxycarbonyl group attached to a phenyl ring and a benzoate ester linked to a hexahydro-2H-4,7-methanoisoindol-2-yl moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves the following steps:
Formation of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through the esterification of a phenyl ring with methoxycarbonyl chloride in the presence of a base such as pyridine.
Synthesis of the Hexahydro-2H-4,7-methanoisoindol-2-yl Moiety: This moiety can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile, followed by subsequent functional group transformations to introduce the imide functionality.
Coupling Reaction: The final step involves the coupling of the methoxycarbonyl phenyl derivative with the hexahydro-2H-4,7-methanoisoindol-2-yl benzoate through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester and imide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols and amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products
Hydrolysis: Carboxylic acids and amines.
Reduction: Alcohols and amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)cyclohexanecarboxylic acid
- 4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-ethyl-N-phenylbenzamide
Uniqueness
4-(methoxycarbonyl)phenyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate is unique due to its combination of ester and imide functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-30-23(28)13-6-10-18(11-7-13)31-24(29)14-4-8-17(9-5-14)25-21(26)19-15-2-3-16(12-15)20(19)22(25)27/h2-11,15-16,19-20H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHOUJVCQKTTRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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